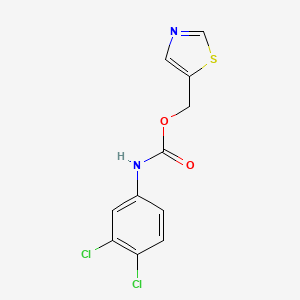
1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazoles, the core structure in “1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate”, has been extensively studied . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors .Molecular Structure Analysis
Thiazoles, including “this compound”, have resonating structures . Some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Mechanism of Action
The mechanism of action of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in bacterial and tumor cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in bacterial cells, leading to cell death. Additionally, this compound has been shown to inhibit tumor cell growth by inducing apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate in lab experiments is its potential as a new antimicrobial and antitumor agent. However, one limitation is the lack of information regarding its mechanism of action, which may hinder its further development.
Future Directions
There are several future directions for research on 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate. One direction is the investigation of its potential as a new antibiotic and antitumor agent. Additionally, further studies are needed to elucidate its mechanism of action and to determine its toxicity and pharmacokinetics in vivo. Finally, the development of new synthetic methods for this compound may lead to improved yields and purity, making it more accessible for research purposes.
Synthesis Methods
The synthesis of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate has been achieved using several methods. One of the most common methods involves the reaction of 3,4-dichloroaniline with thiosemicarbazide, followed by the addition of carbon disulfide and sodium hydroxide. The resulting product is then reacted with chloromethylthiazole to yield the final product.
Scientific Research Applications
1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate has been found to have potential applications in scientific research. It has been shown to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to exhibit antitumor activity, suggesting its potential use in cancer research.
properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-9-2-1-7(3-10(9)13)15-11(16)17-5-8-4-14-6-18-8/h1-4,6H,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDKTTQMJMCPIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCC2=CN=CS2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


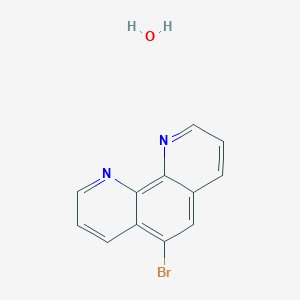
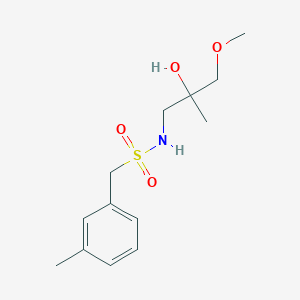
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide](/img/structure/B2394004.png)
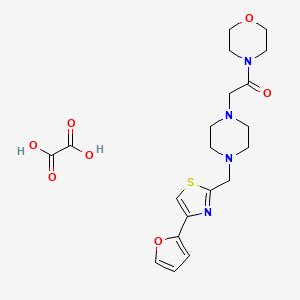
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2394007.png)
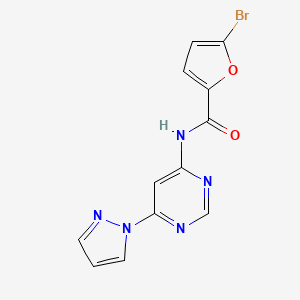
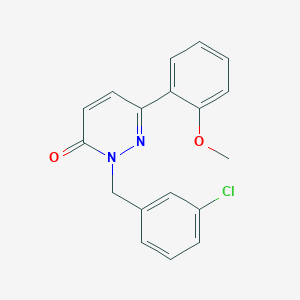
![Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2394013.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2394015.png)
![N-(2,4-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394016.png)
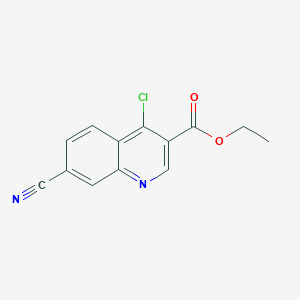
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2394020.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide](/img/structure/B2394021.png)